3-[(Z)-benzylideneamino]quinazolin-4-one
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Overview
Description
3-[(Z)-benzylideneamino]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-benzylideneamino]quinazolin-4-one typically involves the condensation of 3-aminoquinazolin-4-one with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired quinazolinone derivative .
Condensation Reaction:
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-benzylideneamino]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, yielding 3-(benzylamino)quinazolin-4-one.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Oxidation: Quinazolinone N-oxide derivatives.
Reduction: 3-(benzylamino)quinazolin-4-one.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with enhanced biological activities.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-[(Z)-benzylideneamino]quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the quorum sensing system, which regulates virulence factors in bacteria like Pseudomonas aeruginosa.
Anticancer Activity: It targets specific enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.
Anticonvulsant Activity: The compound modulates neurotransmitter levels in the brain, particularly gamma-aminobutyric acid (GABA), to prevent seizure activity.
Comparison with Similar Compounds
3-[(Z)-benzylideneamino]quinazolin-4-one can be compared with other quinazolinone derivatives:
3-(4-substituted-benzylideneamino)-2-phenylquinazolin-4-ones: These compounds exhibit similar anticonvulsant and antidepressant activities but differ in their substituent groups, which can affect their potency and selectivity.
Quinazolinone N-oxides: These derivatives have enhanced antimicrobial activity due to the presence of the N-oxide group, which increases their reactivity.
Halogenated Quinazolinones: These compounds show increased anticancer activity due to the presence of halogen atoms, which enhance their ability to interact with molecular targets.
Properties
Molecular Formula |
C15H11N3O |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[(Z)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10- |
InChI Key |
GPQDPPIXNLRXPD-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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